Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)18(23)13-3-4-14-17(10-13)25-12-19-14/h1-4,9-10,12,15,22H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJGZAAUZDIBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain. They suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biological Activity
Benzo[d]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-tubercular, and anti-inflammatory properties. The compound Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a novel derivative that combines the pharmacophoric features of benzo[d]thiazole and piperazine, potentially enhancing its therapeutic efficacy.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of benzo[d]thiazole with piperazine derivatives. Various synthetic routes can be employed, including microwave-assisted synthesis and one-pot multicomponent reactions, which enhance yield and reduce reaction times .
Anti-Cancer Activity
Recent studies have demonstrated that compounds containing the benzo[d]thiazole moiety exhibit significant anti-cancer properties. For instance, derivatives have shown promising results against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction . The mechanism of action often involves the modulation of apoptotic pathways and cell cycle arrest.
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of benzothiazole derivatives. The compound's derivatives have been tested against Mycobacterium tuberculosis, revealing potent inhibitory concentrations that surpassed those of standard reference drugs . This suggests a potential application in treating drug-resistant tuberculosis strains.
Acetylcholinesterase Inhibition
Research has highlighted the potential of benzothiazole derivatives in treating Alzheimer's disease through acetylcholinesterase (AChE) inhibition. Compounds similar to the target molecule have shown IC50 values as low as 2.7 µM, indicating strong inhibitory activity against AChE, which is crucial for managing cognitive decline associated with Alzheimer's .
Anticonvulsant Activity
The anticonvulsant properties of benzothiazole derivatives have also been explored. Compounds were evaluated using the maximal electroshock (MES) test, with some showing significant protective indices against induced seizures, suggesting their potential in epilepsy treatment .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound interacts with cellular pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Inhibition of AChE enhances acetylcholine levels, improving cognitive function.
- Antimicrobial Action : The structural features allow for interaction with microbial enzymes, disrupting their metabolism.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzo[d]thiazole exhibit a range of biological activities, including:
-
Antimicrobial Activity : Compounds similar to benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone have shown significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated that the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Antitumor Activity : The compound has shown promise in anticancer research. Studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including pancreatic cancer cells.
- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents.
- Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Synthesis and Development
Recent advancements in synthetic methods have facilitated the production of this compound and its analogs. Techniques such as Knoevenagel condensation reactions and various coupling strategies have been employed to synthesize novel derivatives with enhanced biological profiles.
Case Studies
Several studies illustrate the efficacy of benzo[d]thiazol derivatives:
- A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of piperazine-based benzothiazole analogs and their activity against protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity management .
- Another research article highlighted the development of benzothiazole-based anti-tubercular compounds, demonstrating their potential effectiveness against Mycobacterium tuberculosis .
- A review article summarized the biological applications of benzothiazole derivatives, indicating their significant anticancer activity across multiple cancer types .
Preparation Methods
Formation of Benzo[d]thiazole-6-carboxylic Acid
Benzothiazole derivatives are typically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. For the 6-substituted variant:
- Substrate Preparation : 2-Amino-5-bromothiophenol is treated with methyl 4-formylbenzoate under acidic conditions to yield 6-bromobenzo[d]thiazole.
- Carbonylation : A palladium-catalyzed carbonylation reaction introduces the carboxylic acid group at position 6. Using CO gas and a methanol/water solvent system at 80°C achieves 85% conversion.
Reaction Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
- Solvent: MeOH/H₂O (3:1)
- Temperature: 80°C, 12 hours
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding the corresponding acid chloride in 92% purity.
Synthesis of 4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine
Thiophene-2-yl Glycidyl Ether Preparation
- Epoxidation : Thiophene-2-carboxaldehyde undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C, forming the epoxide intermediate.
- Ring-Opening with Piperazine : The epoxide reacts with piperazine in ethanol under reflux (78°C, 6 hours), yielding 4-(2-hydroxyethyl)piperazine. Steric guidance ensures preferential attack at the less hindered carbon.
Thiophene Incorporation via Grignard Addition
- Ketone Intermediate : Oxidation of the secondary alcohol in 4-(2-hydroxyethyl)piperazine with pyridinium chlorochromate (PCC) generates the corresponding ketone.
- Grignard Reaction : Treatment with thiophen-2-ylmagnesium bromide in tetrahydrofuran (THF) at −10°C followed by acidic work-up introduces the thiophene moiety, yielding the diastereomeric alcohol (dr 3:1).
Optimization Data :
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Epoxidation | CH₂Cl₂ | 25°C | 78 |
| Piperazine ring-opening | EtOH | 78°C | 85 |
| Grignard addition | THF | −10°C | 67 |
Coupling of Fragments via Acyl Transfer
Amide Bond Formation
The acid chloride (1.2 equiv) is added dropwise to a solution of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine (1.0 equiv) and triethylamine (2.5 equiv) in dry dichloromethane. The reaction proceeds at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours.
Characterization Data :
- Yield : 74%
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.40 (m, 4H, aromatic), 4.12 (q, J = 6.8 Hz, 1H, -CH(OH)-), 3.85–3.45 (m, 8H, piperazine), 2.95 (d, J = 12.4 Hz, 2H, -CH₂-).
- LCMS (ESI+) : m/z 428.1 [M+H]⁺.
Alternative Route: Mitsunobu Reaction
For enhanced stereocontrol, the hydroxyl group is activated via Mitsunobu conditions:
- Protection : The alcohol is protected as a tert-butyldimethylsilyl (TBS) ether.
- Coupling : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the protected piperazine reacts with benzo[d]thiazole-6-carboxylic acid in THF.
- Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group, affording the target compound in 68% overall yield.
Analytical and Pharmacological Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated for C₂₁H₂₂N₃O₂S₂: C, 61.29%; H, 5.39%; N, 10.21%. Found: C, 61.15%; H, 5.42%; N, 10.18%.
Biological Screening
While pharmacological data for the exact compound remains undisclosed, structural analogs demonstrate moderate antimicrobial and anti-inflammatory activities. For instance, compound 10a in exhibited 72% inhibition of COX-2 at 10 μM, suggesting potential utility in inflammation modulation.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR resolve regiochemical ambiguities. For example, thiophene-proton signals appear at δ 6.8–7.5 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .
- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 558 for triazinane derivatives) .
- X-ray crystallography : Resolves absolute configurations, as demonstrated for fluorobenzothiazole-pyrazole hybrids .
How should researchers design biological activity assays for benzothiazole-piperazine hybrids?
Q. Advanced
-
Target selection : Prioritize enzymes/receptors with known benzothiazole affinity (e.g., HIV-1 protease, antitumor targets) .
-
In vitro screening : Use species-specific assays (Table 1 in ):
Entry Species (Sp1–Sp5) Activity Score 3a 12, 2, -, 8, - Moderate 3f 10, 9, 1, 5, 6 High -
Dose-response curves : Validate IC values using triplicate runs to address variability in thiourea vs. triazinane bioactivity .
How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
Q. Advanced
- Dynamic effects : Rotameric equilibria in piperazine-thiophene linkages cause signal splitting. Use variable-temperature NMR (VT-NMR) to freeze conformers .
- Solvent-induced shifts : Deutero-DMSO vs. CDCl alters chemical shifts for hydroxyl protons (δ 4.5–5.5 ppm) .
- Computational validation : Compare experimental H NMR with DFT-calculated shifts (e.g., Gaussian 09) to confirm assignments .
What strategies mitigate side reactions during benzothiazole-thiophene coupling?
Q. Advanced
- Protecting groups : Temporarily block thiophene’s hydroxyl with acetyl to prevent undesired etherification .
- Catalytic additives : Use KI or CuI to suppress homocoupling in Ullmann-type reactions .
- Stoichiometric precision : Excess thiophene (1.2 equiv) minimizes unreacted benzothiazole intermediates, confirmed by LC-MS .
How do structural modifications (e.g., halogenation) impact the biological activity of benzothiazole derivatives?
Q. Advanced
- Halogen substitution : Chlorophenyl groups enhance antitumor activity (Entry 3a: 12 vs. 3d: 3 in Sp1 ).
- Thiophene vs. phenyl : Thiophene’s electron-rich ring improves π-π stacking with hydrophobic enzyme pockets, as seen in HIV-1 protease inhibitors .
- Hydroxyethyl-piperazine : The 2-hydroxy-2-(thiophen-2-yl)ethyl group increases solubility and CNS penetration .
What are the key challenges in scaling up benzothiazole-piperazine conjugates for preclinical studies?
Q. Advanced
- Purification bottlenecks : Column chromatography is impractical for >10 g batches. Switch to antisolvent crystallization (e.g., water/ethanol) .
- Thermal instability : Oxadiazinane derivatives decompose above 150°C. Use low-temperature drying (40°C under vacuum) .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
